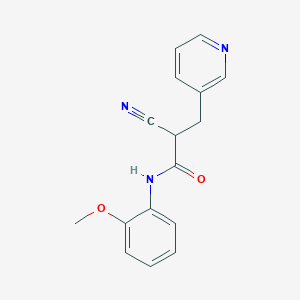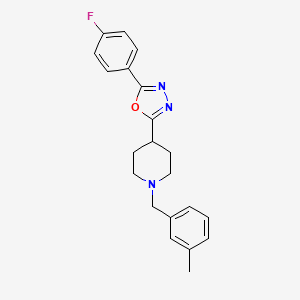![molecular formula C22H25ClN6O3 B2805275 8-(2-chlorophenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 896307-94-1](/img/structure/B2805275.png)
8-(2-chlorophenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(2-chlorophenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C22H25ClN6O3 and its molecular weight is 456.93. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Evaluation
The compound of interest belongs to a broader class of molecules synthesized for potential therapeutic applications, particularly targeting the central nervous system. For example, derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione have been synthesized and evaluated for their affinity towards serotonin receptors (5-HT1A/5-HT7) and inhibitory activity against phosphodiesterases (PDE4B and PDE10A). These studies aim to identify potential antidepressant and anxiolytic agents by exploring the pharmacological activity of various derivatives. One derivative demonstrated notable antidepressant potential in preliminary in vivo studies, surpassing reference drugs in certain cases. This suggests the significance of fluorinated arylpiperazinylalkyl derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione for developing lead compounds with therapeutic applications in treating depression and anxiety (Zagórska et al., 2016).
Pharmacological Evaluation and Receptor Affinity
Further studies have focused on evaluating the receptor affinity and inhibitory potencies of octahydro- and 6,7-dimethoxy-3,4-dihydro- isoquinolin-2(1H)-yl-alkyl derivatives of imidazo- and pyrimidino[2,1-f]purines. These compounds were assessed for their potential as serotonin (5-HT1A, 5-HT6, 5-HT7), dopamine D2 receptors ligands, and phosphodiesterase inhibitors (PDE4B1 and PDE10A). The aim is to identify structures with promising pharmacological profiles for further development into therapeutic agents, highlighting the potential for creating hybrid ligands with specific receptor and enzyme activity profiles (Zagórska et al., 2016).
Antiproliferative Activity and Cancer Research
The research extends into the realm of cancer, where derivatives with a N-(2-morpholinoethyl) group have been designed, synthesized, and tested as anticancer agents. These compounds were evaluated for their cytotoxicity against various human cancer cell lines, including breast, cervical, and lung carcinomas. The aim is to discover new compounds with significant antiproliferative activity and low cytotoxicity towards normal cells, contributing to the development of more effective cancer therapies. One compound, in particular, showed promising activity against several cancer cell lines, indicating the potential of this chemical framework for further exploration in oncology (Liu et al., 2018).
Mechanism of Action
Target of Action
Similar compounds have been found to interact withMitogen-activated protein kinase 14 . This enzyme plays a crucial role in cellular processes such as proliferation, differentiation, and stress response.
Mode of Action
It is likely that it interacts with its target enzyme, potentially altering its activity and influencing downstream cellular processes .
Biochemical Pathways
Given its potential interaction with mitogen-activated protein kinase 14, it may influence pathways related to cellular stress responses, inflammation, and apoptosis .
Pharmacokinetics
Therefore, its impact on bioavailability cannot be accurately determined at this time .
Result of Action
Given its potential interaction with mitogen-activated protein kinase 14, it may influence cellular processes such as proliferation, differentiation, and stress response .
Properties
IUPAC Name |
6-(2-chlorophenyl)-4,7,8-trimethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClN6O3/c1-14-15(2)29-18-19(24-21(29)28(14)17-7-5-4-6-16(17)23)25(3)22(31)27(20(18)30)9-8-26-10-12-32-13-11-26/h4-7H,8-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZAAEACWADLCBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1C4=CC=CC=C4Cl)N(C(=O)N(C3=O)CCN5CCOCC5)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2805194.png)
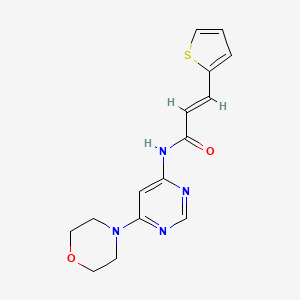
![2-[(3-allyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B2805196.png)
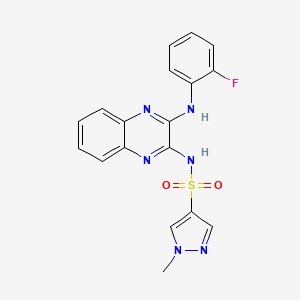
![4-Methyl-2-[(2-phenylethyl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B2805199.png)

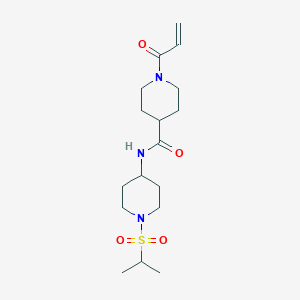
![N-(benzo[d]thiazol-2-yl)-2-(2-(pyridin-4-yl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2805204.png)
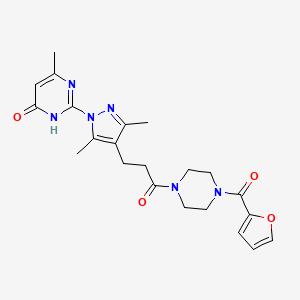
![1-benzyl-6-fluoro-3-[(3-methylphenyl)sulfonyl]-7-(4-methylpiperidin-1-yl)quinolin-4(1H)-one](/img/structure/B2805206.png)
